Computed Lipophilicity (XLogP3) vs. Non‑Iodinated and Brominated Analogs
The introduction of iodine at the 3‑position increases computed lipophilicity relative to the non‑halogenated and monochlorinated analogs, while maintaining a lower XLogP3 than the corresponding bromo derivative. This positions the compound in a favorable lipophilicity window for membrane permeability without excessive logP that would compromise solubility [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS 2881-63-2): XLogP3 ≈ 2.6; Ethyl 3-(4-bromophenyl)-3-oxopropanoate (estimated): XLogP3 ≈ 3.0; Ethyl 3-(4-iodophenyl)-3-oxopropanoate (estimated): XLogP3 ≈ 3.4 |
| Quantified Difference | ΔXLogP3 = +0.7 over non‑iodinated analog; −0.1 vs. mono‑iodo (non‑chloro) analog (estimated) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A balanced XLogP3 of 3.3 supports adequate membrane permeability while mitigating the solubility penalties and promiscuity risks associated with highly lipophilic (XLogP3 >5) analogs, making this compound a rational choice for cellular assay-ready probe synthesis.
- [1] PubChem CID 138986208. Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/112704-81-1 (accessed 2026-05-12). View Source
